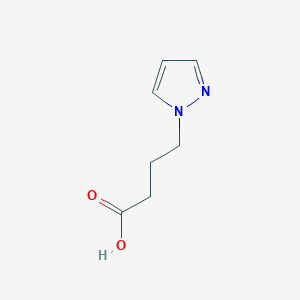

4-(1H-pyrazol-1-yl)butanoic acid

Description

Properties

IUPAC Name |

4-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTCGHYOOHMITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149281 | |

| Record name | Pyrazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110525-56-9 | |

| Record name | 1H-Pyrazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-(1H-pyrazol-1-yl)butanoic acid (CAS: 110525-56-9)

Disclaimer: Publicly available information on "4-(1H-pyrazol-1-yl)butanoic acid" (CAS: 110525-56-9) is limited. This guide provides a comprehensive overview based on existing data for the compound and related pyrazole derivatives, while also highlighting areas where specific data is not currently available in the public domain.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyrazole ring linked to a butanoic acid chain. The pyrazole moiety is a well-established pharmacophore in numerous clinically successful drugs, recognized for its diverse biological activities. The butanoic acid side chain provides a functional group that can be readily modified, for example, through amide coupling or esterification, to explore structure-activity relationships.

| Property | Value | Source |

| CAS Number | 110525-56-9 | |

| Molecular Formula | C₇H₁₀N₂O₂ | |

| Molecular Weight | 154.17 g/mol | |

| IUPAC Name | This compound | N/A |

| Synonyms | 1H-pyrazole-1-butanoic acid | |

| SMILES | C1=CN(N=C1)CCCC(=O)O |

Synthesis and Chemical Reactions

Proposed Synthesis of this compound

A potential synthetic pathway could involve the N-alkylation of pyrazole with a suitable four-carbon synthon containing a carboxylic acid or a precursor group. A common method is the reaction of pyrazole with an ester of 4-bromobutanoic acid in the presence of a base like sodium hydride (NaH), followed by acidic or basic hydrolysis of the resulting ester.

Caption: Proposed synthesis of this compound.

Biological Activity and Potential Applications

Specific biological data for "this compound" is not extensively reported. However, the broader class of pyrazole derivatives is known for a wide range of therapeutic properties. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.

Potential biological activities, inferred from related pyrazole structures, include:

-

Antimicrobial Properties: Pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.

-

Anti-inflammatory Effects: Some pyrazole-containing compounds are believed to modulate inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX).

-

Anticancer Activity: Preliminary studies on certain pyrazole derivatives suggest they may induce apoptosis in cancer cells and inhibit tumor growth.

It is important to note that these are general activities of the pyrazole class, and specific testing of "this compound" is required to confirm any of these properties.

General Mechanism of Action for Pyrazole Derivatives

The mechanism of action for pyrazole derivatives often involves their interaction with specific molecular targets:

-

Enzyme Inhibition: The pyrazole ring can act as a scaffold that positions substituents to interact with the active sites of enzymes, leading to their inhibition.

-

Receptor Binding: The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological receptors, modulating their activity.

Caption: Generalized mechanism of action for pyrazole derivatives.

Experimental Protocols

Detailed, validated experimental protocols for "this compound" are not available in the public domain. Research and development involving this compound would necessitate the development and validation of specific protocols for its synthesis, purification, and biological evaluation. A generalized workflow for such a process is presented below.

Caption: General experimental workflow for novel compound evaluation.

Conclusion

"this compound" is a chemical entity with potential for further investigation, primarily due to the established biological significance of the pyrazole scaffold. However, a notable lack of specific data in the public domain for this particular compound necessitates foundational research to determine its chemical and biological properties. The information provided in this guide, drawn from the broader family of pyrazole derivatives, offers a starting point for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental work is crucial to unlock the specific characteristics and potential applications of "this compound".

An In-depth Technical Guide to the Biological Activity of Pyrazole-Containing Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of pyrazole-containing carboxylic acids, a class of heterocyclic compounds with significant therapeutic potential. The guide details their anti-inflammatory, anticancer, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A prominent biological activity of certain pyrazole-containing carboxylic acids is their potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This selectivity provides a therapeutic advantage by reducing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1][2]

Mechanism of Action

The anti-inflammatory effects of these compounds are primarily achieved by blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Celecoxib, a well-known diaryl-substituted pyrazole, selectively binds to a hydrophilic region near the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.[2][3][5]

Quantitative Data: COX-1/COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of representative pyrazole-containing carboxylic acids against COX-1 and COX-2 enzymes, highlighting their selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >100 | 0.04 | >2500 | [2] |

| PYZ31 | - | 0.01987 | - | [6] |

| Compound 15c | - | 0.059-3.89 | 28.56–98.71 | [7] |

| Compound 5u | - | - | 74.92 | [8] |

| Compound 5s | - | - | 72.95 | [8] |

Experimental Protocols

This protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes.[1]

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin and L-epinephrine (co-factors)

Procedure:

-

Prepare a reaction mixture containing assay buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2).

-

Pre-incubate the enzyme mixture with various concentrations of the test compound (or vehicle control) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Terminate the reaction.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

Test compound

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage).

-

After a set period (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the subplantar tissue of one of the hind paws.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Signaling Pathway

Caption: COX-2 signaling pathway and inhibition by pyrazole carboxylic acids.

Anticancer Activity

Pyrazole-containing carboxylic acids have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[9][10][11]

Mechanisms of Action

The anticancer effects of these compounds are often multi-faceted. They have been shown to target and inhibit various proteins crucial for cancer cell survival and progression, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDK), and Bruton's tyrosine kinase (BTK).[12][13] Furthermore, many pyrazole derivatives induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[1][14]

Quantitative Data: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrazole-containing carboxylic acids against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | [14] |

| Compound 4a | HepG2 | 0.15 | [15] |

| Compound 4a | EGFR | 0.31 | [15] |

| Compound 2 | MCF-7 | 6.57 | [4][16] |

| Compound 2 | HepG2 | 8.86 | [4][16] |

| Compound 13 | MCF-7 | 3.0 | [17] |

| Compound 14 | MCF-7 | 4.0 | [17] |

| Compound 3d | MCF-7 | 43.4 | [18] |

| Compound 4d | MCF-7 | 39.0 | [18] |

| Compound 5(a) | A549 | 8.23 | [19] |

| Compound 5(a) | HCT-116 | 5.60 | [19] |

| Compound 6(a) | HCT-116 | 0.16 | [19] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

Signaling Pathways

Caption: Intrinsic apoptosis pathway induced by pyrazole carboxylic acids.

Caption: Inhibition of the EGFR signaling pathway by pyrazole carboxylic acids.

Antimicrobial Activity

A growing body of evidence highlights the potential of pyrazole-containing carboxylic acids as effective antimicrobial agents against a range of pathogenic bacteria and fungi.[19][20][21] Their mechanisms of action are varied and can include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, and interference with microbial metabolism.[3][20]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazole-containing carboxylic acids against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 6 | S. aureus | 0.78-1.56 | [3] |

| Compound 6 | A. baumannii | 0.78-1.56 | [3] |

| Compound 12 | S. aureus | 1-8 | [3] |

| Compound 12 | E. coli | 1 | [3] |

| Compound 23 | S. aureus | 1.56-6.25 | [3] |

| Compound 23 | P. aeruginosa | 1.56-6.25 | [3] |

| Compound 29 | Gram-positive bacteria | 0.25 | [20] |

| Compound 39 | S. aureus | 1 | [3] |

| Compound 39 | L. monocytogenes | 0.5 | [3] |

| Compound 39 | Salmonella | 0.05 | [3] |

| Compound 21a | Bacteria | 62.5-125 | [19] |

| Compound 21a | Fungi | 2.9-7.8 | [19] |

| Compound 3a, 5a, 6, 9a, 10a | Gram-positive bacteria | 0.125-0.50 | [21] |

| Compound 3a, 5a, 6, 9a, 10a | Gram-negative bacteria | 0.062-0.50 | [21] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound and create a series of two-fold dilutions in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well with no test compound.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

General Antimicrobial Mechanism

Caption: General mechanisms of antimicrobial action of pyrazole carboxylic acids.

Synthesis of Pyrazole-Containing Carboxylic Acids

The synthesis of pyrazole-containing carboxylic acids can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][18]

General Synthetic Workflow

Caption: General synthetic workflow for pyrazole carboxylic acids.

Experimental Protocols

This protocol describes a common laboratory synthesis of Celecoxib.[1]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization to obtain Celecoxib.

This protocol outlines the conversion of a pyrazole carboxylic acid to its corresponding amide.

Materials:

-

1,5-dimethyl-1H-pyrazole-3-carboxylic acid

-

Thionyl chloride (SOCl2)

-

Aqueous ammonia (NH3·H2O)

Procedure:

-

Reflux a mixture of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and thionyl chloride for 2 hours.

-

Concentrate the mixture under vacuum to remove excess thionyl chloride.

-

Slowly add the residue to aqueous ammonia at 0°C with stirring.

-

Collect the solid product by filtration to yield 1,5-dimethyl-1H-pyrazole-3-carboxamide (reported yield: 81%).

This guide provides a foundational understanding of the biological activities and synthesis of pyrazole-containing carboxylic acids. The versatility of the pyrazole scaffold continues to make it an attractive target for the development of novel therapeutics with a wide range of applications.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. srrjournals.com [srrjournals.com]

- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]

- 16. mc.minia.edu.eg [mc.minia.edu.eg]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1H-pyrazol-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public literature, this guide leverages predictive models for NMR and mass spectrometry data, alongside established principles of infrared spectroscopy, to provide a robust analytical framework. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to facilitate further research and application.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on computational models and provide expected values for key spectroscopic parameters.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.51 | d | 1H | H-5 (pyrazole) |

| ~7.49 | d | 1H | H-3 (pyrazole) |

| ~6.29 | t | 1H | H-4 (pyrazole) |

| ~4.18 | t | 2H | -CH₂- (alpha to pyrazole) |

| ~2.39 | t | 2H | -CH₂- (alpha to COOH) |

| ~2.21 | p | 2H | -CH₂- (beta to pyrazole and COOH) |

| ~11.5 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~178.5 | C=O (Carboxylic Acid) |

| ~139.0 | C-5 (pyrazole) |

| ~129.5 | C-3 (pyrazole) |

| ~105.8 | C-4 (pyrazole) |

| ~49.5 | -CH₂- (alpha to pyrazole) |

| ~30.8 | -CH₂- (alpha to COOH) |

| ~24.5 | -CH₂- (beta to pyrazole and COOH) |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 137 | [M - OH]⁺ |

| 109 | [M - COOH]⁺ |

| 81 | [C₄H₅N₂]⁺ (Pyrazolyl-ethyl fragment) |

| 68 | [C₃H₄N₂]⁺ (Pyrazolyl radical cation) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3110 | C-H stretch | Pyrazole ring |

| 2950-2850 | C-H stretch | Alkyl chain |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1550 | C=N stretch | Pyrazole ring |

| ~1450 | C-H bend | Alkyl chain |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~920 (broad) | O-H bend | Carboxylic Acid |

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis involving the N-alkylation of pyrazole with ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 4-(1H-pyrazol-1-yl)butanoate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (or sodium hydroxide, 2.0 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer. Set the spectral width to cover the range of -1 to 13 ppm. The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. Utilize broadband proton decoupling.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

2.2.2. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into an electron ionization (EI) mass spectrometer. The electron energy is typically set to 70 eV.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300 to observe the molecular ion and characteristic fragment ions.

2.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Press the powder in a pellet die under high pressure to form a transparent or translucent pellet.[1]

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the overall workflow for the spectroscopic characterization of this compound and a proposed mass spectrometry fragmentation pathway.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Potential Therapeutic Targets of 4-(1H-pyrazol-1-yl)butanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This technical guide explores the potential therapeutic targets of derivatives of "4-(1H-pyrazol-1-yl)butanoic acid," a versatile building block for the synthesis of novel therapeutic agents. By leveraging the structural features of the pyrazole ring and the functionalizability of the butanoic acid side chain, these derivatives have been investigated for their potential in treating a multitude of diseases, including cancer, inflammation, and infectious diseases. This document provides a comprehensive overview of identified targets, quantitative bioactivity data for structurally related compounds, detailed experimental protocols for key assays, and visual representations of implicated signaling pathways to facilitate further research and drug development in this promising area.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal pharmacophores.[1][2] The pyrazole ring can act as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1] The butanoic acid moiety provides a handle for further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the therapeutic potential of derivatives of the "this compound" core structure, summarizing the current knowledge of their biological targets and the methodologies to assess their activity.

Potential Therapeutic Targets and Bioactivity Data

While specific quantitative data for "this compound" itself is limited in the public domain, numerous studies on structurally related pyrazole derivatives have identified a range of promising therapeutic targets. The following sections summarize these targets and present available quantitative data for analogous compounds to guide future structure-activity relationship (SAR) studies.

Anti-inflammatory and Analgesic Targets

2.1.1. Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of many pyrazole-containing compounds, such as celecoxib, are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 is a key mechanism for reducing inflammation and pain.

Table 1: COX-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| 4c | 1,3,5-trisubstituted pyrazole | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | [1] |

| 5b | 1,3,5-trisubstituted pyrazole | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | [1] |

| 129 | Phenyl-substituted pyrazole | - | 0.26 | 192.3 | [2] |

| 11 | Differently substituted pyrazole | - | 0.043 | - | [3] |

| 5f | Pyrazolone-pyridazine hybrid | - | 1.50 | 9.56 | [4] |

| 6f | Aminopyrazole-pyridazine hybrid | - | 1.15 | 8.31 | [4] |

2.1.2. Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional enzyme that catalyzes the final step in the biosynthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4). Inhibition of LTA4H is a potential therapeutic strategy for inflammatory diseases.

Anticancer Targets

2.2.1. p53-MDM2 Interaction

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53. Inhibiting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells.

Table 2: p53-MDM2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Structure | Biochemical IC₅₀ (µM) | Cell-based GI₅₀ (µM) | Reference |

| 6d | Pyrazoline derivative | 13.8 | 8.39 (mean) | [5][6] |

| Compound 1 | Not specified | 0.196 (HTRF) | - | [7] |

2.2.2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anticancer strategy.

Table 3: VEGFR-2 Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Structure | VEGFR-2 IC₅₀ (µM) | Reference |

| 9 | Fused pyrazole derivative | 0.22 | [8] |

| 6b | N-Mannich base of pyrazol-5-ol | 0.2 | [9] |

| 3f | Pyrazolopyridine derivative | 0.102 | [10] |

2.2.3. Epidermal Growth Factor Receptor (EGFR)

EGFR is another receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.

Table 4: EGFR Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Structure | EGFR IC₅₀ (µM) | Reference |

| 3 | Fused pyrazole derivative | 0.06 | [8] |

| 11 | Differently substituted pyrazole | 0.083 | [3] |

| 3f | Pyrazolopyridine derivative | 0.066 | [10] |

2.2.4. Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential for cell division. Inhibitors of tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis.

Table 5: Tubulin Polymerization Inhibitory Activity of Representative Pyrazole Derivatives

| Compound ID | Structure | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative IC₅₀ (nM) | Reference | | :--- | :--- | :--- | :--- | | 4k | 4-amino-1-aryl-1H-pyrazol-3-yl methanone | - | 15 (PC-3 cells) |[11][12] | | 5a | Fused pyrazole | - | 6 (PC-3 cells) |[11][12] | | 5o | Pyrazole-chalcone conjugate | 1.15 | 2130 (MCF-7 cells) |[13] | | 28 | Indole-amino-pyrazolyl derivative | 0.28 | - |[14] | | 18 | Indole-3-pyrazole-5-carboxamide | 19 | 600-2900 (HCC cells) |[15] |

2.2.5. Androgen Receptor (AR)

The androgen receptor is a key driver of prostate cancer growth. Antagonists of the AR are a mainstay of prostate cancer therapy.

Antimicrobial Targets

Certain pyrazole derivatives have demonstrated activity against various bacterial strains. While the precise molecular targets are not always elucidated, inhibition of essential bacterial enzymes is a likely mechanism.

Table 6: Antibacterial Activity of Representative Pyrazole Derivatives

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| 24 | 4-fluorophenyl substituted pyrazole | S. aureus | 0.5 | [16] |

| 29 | 3,5-bis(trifluoromethyl)-substituted pyrazole | S. aureus | 0.5 | [16] |

| 7c | 2-(pyrazol-4-yl)-1,3,4-oxadiazole with imidazole | Xanthomonas oryzae pv. oryzae | 7.40 | [17] |

| 9a | 2-(pyrazol-4-yl)-1,3,4-oxadiazole with imidazole | Xanthomonas axonopodis pv. citri | 5.44 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of "this compound" derivatives and related compounds.

VEGFR-2 Kinase Inhibition Assay (Biochemical)

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.

-

Materials: Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the phosphorylated substrate using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a luminescence-based ATP detection kit).

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

p53-MDM2 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

-

Principle: This assay measures the disruption of the p53-MDM2 interaction by a test compound using HTRF technology.

-

Materials: Recombinant GST-tagged MDM2, recombinant His-tagged p53, anti-GST antibody labeled with a donor fluorophore (e.g., Europium cryptate), anti-His antibody labeled with an acceptor fluorophore (e.g., XL665), assay buffer, test compounds, 384-well plates, HTRF-compatible plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, GST-MDM2, His-p53, and the test compound.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Add the anti-GST-donor and anti-His-acceptor antibodies.

-

Incubate at room temperature for another specified time (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on an HTRF reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio and the percentage of inhibition.

-

Determine the IC₅₀ value from the dose-response curve.

-

Tubulin Polymerization Assay (Turbidimetric)

-

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity (optical density) of the solution over time.

-

Materials: Purified tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, test compounds, temperature-controlled spectrophotometer with a plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent.

-

Keep all reagents on ice.

-

In a pre-chilled 96-well plate, add the polymerization buffer and the test compound.

-

Add the tubulin protein to each well.

-

Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to obtain polymerization curves.

-

Determine the effect of the compound on the rate and extent of polymerization and calculate the IC₅₀ value.

-

Androgen Receptor (AR) Antagonist Assay (Cell-based Reporter Assay)

-

Principle: This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor in response to an androgen agonist.

-

Materials: A suitable cell line expressing AR (e.g., LNCaP), a reporter plasmid containing an androgen response element (ARE) driving a luciferase gene, a transfection reagent, cell culture medium, an androgen agonist (e.g., dihydrotestosterone - DHT), test compounds, a luminometer.

-

Procedure:

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Plate the transfected cells in a 96-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of DHT.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of DHT-induced luciferase activity.

-

Determine the IC₅₀ value from the dose-response curve.

-

Signaling Pathways and Visualizations

The therapeutic effects of "this compound" derivatives are mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the critical pathways implicated.

Caption: Simplified VEGFR-2 signaling pathway.

Caption: The p53-MDM2 negative feedback loop and point of intervention.

Caption: Workflow for a tubulin polymerization assay.

Conclusion

Derivatives of "this compound" represent a promising class of compounds with the potential to modulate a diverse range of therapeutic targets. The information compiled in this guide highlights their potential in the fields of oncology and inflammation. The provided quantitative data for analogous structures, though not exhaustive for the core molecule itself, offers a valuable starting point for the design of new, more potent, and selective inhibitors. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to further investigate the therapeutic utility of this versatile chemical scaffold. Future work should focus on the systematic synthesis and biological evaluation of a focused library of "this compound" derivatives to fully elucidate their structure-activity relationships and identify lead candidates for preclinical development.

References

- 1. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Furopyrimidine‐Pyrazole Hybrid Compounds Targeting p53‐MDM2 Interaction as Anticancer Agents | CoLab [colab.ws]

- 6. Discovery of Furopyrimidine-Pyrazole Hybrid Compounds Targeting p53-MDM2 Interaction as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents [mdpi.com]

The Versatile Building Block: A Technical Guide to 4-(1H-pyrazol-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-1-yl)butanoic acid is a bifunctional molecule that has garnered significant interest as a versatile building block in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive carboxylic acid moiety and a pyrazole ring, allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of diverse and complex molecular architectures. The pyrazole nucleus is a well-known pharmacophore present in numerous approved drugs, imparting a variety of biological activities, while the butanoic acid chain provides a convenient handle for conjugation and derivatization. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers in drug discovery and materials design.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| CAS Number | 110525-56-9 | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar organic acids |

| Boiling Point | 335.7 °C at 760 mmHg | [2] |

| Flash Point | 156.8 °C | [2] |

| Density | 1.21 g/cm³ | [2] |

| pKa | ~4-5 (estimated for the carboxylic acid) | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions. The most common approaches involve the N-alkylation of pyrazole with a suitable four-carbon synthon.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Alkylation of Pyrazole with Ethyl 4-bromobutanoate

This is a straightforward and widely used method for the synthesis of this compound.

Reaction Scheme:

1H-pyrazole + Br-(CH₂)₃-COOEt → 1-(4-ethoxycarbonylpropyl)-1H-pyrazole → this compound

Protocol:

-

Step 1: N-Alkylation. To a solution of 1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base like sodium hydride (NaH, 1.1 eq, handled with care) or potassium carbonate (K₂CO₃, 2.0 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. Ethyl 4-bromobutanoate (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

-

Step 2: Work-up and Purification of the Ester. The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is purified by column chromatography on silica gel.

-

Step 3: Hydrolysis. The purified ester is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base (e.g., NaOH or KOH, 2-3 eq). The mixture is heated to reflux for 1-3 hours.

-

Step 4: Final Work-up. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, δ ppm) | ~10-12 (br s, 1H, COOH), ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH₂), ~2.4 (t, 2H, CH₂-COOH), ~2.2 (quintet, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃, δ ppm) | ~178 (C=O), ~139 (pyrazole-CH), ~129 (pyrazole-CH), ~105 (pyrazole-CH), ~50 (N-CH₂), ~30 (CH₂-COOH), ~25 (-CH₂-CH₂-CH₂-) |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3100-3000 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1710 (strong, C=O stretch of carboxylic acid), ~1600, 1500 (C=C and C=N stretch, pyrazole ring) |

| Mass Spec. (EI) | m/z (%): 154 (M⁺), 137, 110, 81, 68 |

Reactivity and Applications as a Molecular Building Block

The dual functionality of this compound makes it a highly valuable building block for creating a diverse array of molecules with potential applications in drug discovery and materials science.

Reactivity Profile

Caption: A diagram illustrating the key reaction pathways for this compound.

Applications in Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4] The butanoic acid chain of this compound can be readily functionalized, most commonly through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.

Potential Therapeutic Areas:

-

Oncology: Pyrazole derivatives have shown promise as anticancer agents.

-

Infectious Diseases: The scaffold can be modified to target various microbial pathogens.

-

Inflammation: Pyrazole-containing compounds are known to modulate inflammatory pathways.

Applications in Materials Science

The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, making this compound a suitable linker for the synthesis of metal-organic frameworks (MOFs). The carboxylic acid group can also participate in the formation of the framework structure. By carefully selecting the metal ions and reaction conditions, MOFs with tailored pore sizes, surface areas, and functionalities can be constructed for applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

Conclusion

This compound is a valuable and versatile molecular building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis, combined with the reactivity of its carboxylic acid and pyrazole functionalities, provides a powerful platform for the creation of novel and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to facilitate its use in innovative research and development endeavors.

References

- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(1H-Pyrazol-4-yl)butanoic acid|CAS 84302-87-4 [benchchem.com]

- 4. This compound|Research Chemical [benchchem.com]

The Pyrazole Core: A Journey from Synthetic Curio to Medicinal Mainstay

An In-depth Guide to the Discovery, History, and Therapeutic Evolution of Pyrazole-Based Compounds

Introduction: The Privileged Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" serve as versatile templates for engaging with a wide array of biological targets. Among these, the pyrazole—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—holds a place of particular distinction.[1][2] From the first synthetic analgesics of the late 19th century to today's targeted cancer therapies, the pyrazole ring has been a cornerstone of drug discovery for over 140 years.[3][4] Its unique electronic properties, metabolic stability, and synthetic accessibility have allowed chemists to craft molecules with remarkable specificity and potency. This technical guide explores the history of pyrazole compounds in medicine, tracing their evolution from simple non-selective inhibitors to highly engineered drugs that target specific signaling pathways. We will delve into the key discoveries, present comparative quantitative data, detail foundational experimental protocols, and visualize the complex biological mechanisms that underpin their therapeutic effects.

Chapter 1: The Dawn of Pyrazole Chemistry

The story of pyrazoles begins not in a pharmacy, but in a German chemistry laboratory. In 1883, the chemist Ludwig Knorr, while investigating derivatives of quinine, reported the first synthesis of a substituted pyrazole ring.[5][6] This breakthrough was achieved through a reaction that would become a fundamental tool in heterocyclic chemistry: the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][7] This robust and high-yielding reaction is now universally known as the Knorr Pyrazole Synthesis .[8][9] Shortly after, in 1889, Edward Buchner accomplished the first synthesis of the parent pyrazole compound itself.[6][10]

The Knorr synthesis is remarkably versatile, allowing for the creation of a wide variety of substituted pyrazoles by simply changing the starting dicarbonyl and hydrazine components. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[7]

Experimental Protocol: The Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol, adapted from the original Knorr-type reaction, details the synthesis of Edaravone, a pyrazolone derivative first synthesized in 1887 that is now used as a neuroprotective agent.[11] It serves as a classic example of the condensation between a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine).[11]

Materials:

-

Ethyl acetoacetate (1 equivalent)

-

Phenylhydrazine (1 equivalent)

-

Diethyl ether

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 eq.) and phenylhydrazine (1.0 eq.). The addition is exothermic and should be performed in a fume hood. No solvent is initially required.[11]

-

Heating: Heat the reaction mixture under reflux for approximately 60 minutes at a temperature of 135–145 °C. The mixture will gradually turn into a heavy, viscous syrup.[11]

-

Precipitation: After cooling the syrup in an ice-water bath, add a small volume of diethyl ether and stir the mixture vigorously with a glass rod. This will induce the precipitation of the crude product as a powdered solid.[11]

-

Isolation: Collect the crude pyrazolone product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

-

Drying and Analysis: Filter the pure crystals, dry them in a desiccator, and determine the final mass and percent yield. The product's identity and purity can be confirmed by measuring its melting point (expected: 125–127 °C) and through spectroscopic analysis (NMR, IR).[11]

Chapter 2: The First Wave - Pyrazoles as Non-Selective Analgesics

The medicinal potential of Knorr's discovery was realized with astonishing speed. In 1883, the same year as his initial synthesis, Knorr created a pyrazolone derivative called Antipyrine (Phenazone).[11] It quickly became one of the first commercially successful synthetic drugs, widely used as an analgesic (pain reliever) and antipyretic (fever reducer).[12] This marked the entry of pyrazoles into the pharmacopeia.

Following Antipyrine, another pyrazole derivative, Phenylbutazone , was synthesized and introduced into clinical practice in 1949.[6] Phenylbutazone was a potent non-steroidal anti-inflammatory drug (NSAID) used for arthritis and other inflammatory conditions.[4]

These early pyrazole drugs shared a common mechanism of action: the non-selective inhibition of cyclooxygenase (COX) enzymes. However, their modes of action were not identical. Phenylbutazone acts as a classic non-selective inhibitor of both COX-1 and COX-2. In contrast, Antipyrine is a weak inhibitor of COX-1 and COX-2 and is thought to exert its effects primarily through a central mechanism, possibly via inhibition of a COX-1 splice variant known as COX-3, which is expressed in the brain and spinal cord.[3][7][8] This difference highlights the early mechanistic diversity even within the same chemical class.

| Table 1. Comparative COX Inhibitory Activity of Early Pyrazole-Based Drugs | ||

| Compound | Primary Target(s) | Quantitative Data (IC50) |

| Phenylbutazone | COX-1 and COX-2 | COX-1: 1.1 µMCOX-2: 11.2 µM(Canine whole blood assay)[9] |

| Antipyrine (Phenazone) | Primarily COX-3 (central) | Selectively inhibits canine COX-3; weak inhibitor of COX-1/COX-2. Its metabolites do not inhibit COX via the active site but may act as radical scavengers.[2][8][13] |

| IC50: Half maximal inhibitory concentration. A lower value indicates greater potency. |

Chapter 3: The Modern Era - Designing for Selectivity and New Targets

Part A: Selective COX-2 Inhibition

The non-selective nature of first-generation NSAIDs like Phenylbutazone led to significant side effects, particularly gastrointestinal issues, due to the inhibition of the "housekeeping" enzyme COX-1, which protects the stomach lining.[14] This clinical challenge drove the development of a new generation of pyrazole-based drugs designed to selectively inhibit the inducible COX-2 enzyme, which is primarily expressed at sites of inflammation.[14]

The culmination of this effort was Celecoxib , a diaryl-substituted pyrazole introduced in the late 1990s.[4][15] Celecoxib was the first highly selective COX-2 inhibitor, offering potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity compared to its non-selective predecessors.[15] Its design represents a landmark in rational drug development, where a deep understanding of the target enzyme's structure allowed for the creation of a molecule with high specificity.

| Table 2. COX Selectivity Profile of Celecoxib vs. a Non-Selective Agent | |||

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Phenylbutazone | 1.1 | 11.2 | ~ 0.1 |

| Celecoxib | ~7.6 - 82 | ~0.04 - 6.8 | ~ 7.6 - 12 |

| Data compiled from multiple human and canine whole blood/cell-free assays.[9] A higher selectivity ratio indicates greater selectivity for COX-2. |

The mechanism involves blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for pro-inflammatory prostaglandins, within the COX-2 enzyme's active site.

Part B: Beyond Inflammation - Pyrazoles as Kinase Inhibitors

The versatility of the pyrazole scaffold has allowed its application far beyond inflammation. In recent decades, pyrazole derivatives have become crucial in the field of oncology as potent and selective protein kinase inhibitors.[3] Kinases are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.

A prime example is Ruxolitinib , a pyrazole-containing compound that is a selective inhibitor of the Janus kinases (JAK1 and JAK2).[5][8] Ruxolitinib is used to treat myelofibrosis and other myeloproliferative neoplasms, which are driven by hyperactive JAK-STAT signaling.[1] By inhibiting JAK1 and JAK2, Ruxolitinib blocks the downstream signaling cascade that leads to uncontrolled cell proliferation.

| Table 3. Kinase Inhibitory Profile of Ruxolitinib | ||

| Compound | Target Kinase | IC50 (nM) |

| Ruxolitinib | JAK1 | 3.3 |

| JAK2 | 2.8 | |

| TYK2 | 19 | |

| JAK3 | 428 | |

| Data from in vitro kinase assays.[5][7] The low nanomolar IC50 values for JAK1 and JAK2, and the >130-fold selectivity over JAK3, demonstrate high potency and specificity. |

The JAK-STAT pathway is initiated when a cytokine binds to its cell surface receptor, leading to the activation of receptor-associated JAKs. The JAKs then phosphorylate STAT proteins, which translocate to the nucleus to regulate gene expression. Ruxolitinib's mechanism is to directly inhibit the kinase activity of JAK1 and JAK2, thereby preventing STAT phosphorylation and halting the aberrant signaling.[2][3]

Chapter 4: A Modern Drug Discovery Workflow

The journey from a simple pyrazole synthesis to a targeted therapy like Ruxolitinib reflects the evolution of the drug discovery process itself. Modern workflows are systematic and multi-disciplinary, integrating chemistry, biology, and computational science to identify and optimize new drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metamizole - Wikipedia [en.wikipedia.org]

- 4. Cyclooxygenase-3 - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. COX-3, a cyclooxygenase-1 variant inhibited by acetaminophen and other analgesic/antipyretic drugs: cloning, structure, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural and Conformational Analysis of 4-(1H-pyrazol-1-yl)butanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and conformational properties of 4-(1H-pyrazol-1-yl)butanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, and its combination with a flexible butanoic acid chain presents a scaffold with significant potential for developing novel therapeutic agents and functional materials. This document synthesizes theoretical predictions and experimental data from analogous compounds to offer a comprehensive overview of its molecular architecture.

Molecular Structure and Spectroscopic Profile

This compound (C₇H₁₀N₂O₂) is an N-substituted pyrazole derivative with a molecular weight of 154.17 g/mol . The molecule consists of a planar, five-membered aromatic pyrazole ring linked via a nitrogen atom to a four-carbon carboxylic acid chain.

While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, structural parameters can be reliably inferred from crystallographic data of related N-substituted pyrazoles and butanoic acid derivatives. The pyrazole ring is expected to be planar, with bond lengths and angles characteristic of an aromatic heterocyclic system. The butanoic acid chain will exhibit conformational flexibility.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on established values for its constituent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 (pyrazole) | ~7.5 | d | ~1.5-2.5 | |

| H-5 (pyrazole) | ~7.5 | d | ~2.0-3.0 | |

| H-4 (pyrazole) | ~6.3 | t | ~2.0-2.5 | |

| N-CH₂ | ~4.2 | t | ~7.0 | Methylene group attached to the pyrazole nitrogen. |

| CH₂-CH₂-COOH | ~2.1 | quintet | ~7.0 | Central methylene group of the butanoic acid chain. |

| CH₂-COOH | ~2.4 | t | ~7.0 | Methylene group alpha to the carbonyl. |

| COOH | >10 | br s | - | Chemical shift can be variable depending on solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon | Chemical Shift (ppm) | Notes |

| C-3 (pyrazole) | ~139 | |

| C-5 (pyrazole) | ~129 | |

| C-4 (pyrazole) | ~106 | |

| N-CH₂ | ~50 | |

| CH₂-CH₂-COOH | ~28 | |

| CH₂-COOH | ~30 | |

| C=O | ~175 |

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching vibration, indicative of hydrogen bonding.[1] |

| C-H (Aromatic) | 3150-3100 | Medium | Stretching vibrations of the pyrazole ring protons. |

| C-H (Aliphatic) | 2960-2850 | Medium | Stretching vibrations of the butanoic acid chain. |

| C=O (Carboxylic Acid) | 1725-1700 | Strong | Carbonyl stretching vibration.[1] |

| C=N, C=C (Pyrazole) | 1600-1450 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-N (Pyrazole) | ~1290 | Medium | Stretching vibration of the C-N bond within the pyrazole ring.[2] |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 154 | [M]⁺ | Molecular ion. Expected to be of low intensity.[3] |

| 109 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 81 | [C₄H₅N₂]⁺ | Pyrazolyl-methyl cation, resulting from cleavage of the butanoic acid chain. |

| 68 | [C₃H₄N₂]⁺ | Pyrazole ring. |

| 45 | [COOH]⁺ | Carboxyl radical cation. |

Conformational Analysis

The key conformational feature of this compound is the rotation around the N1-C1' single bond, which dictates the relative orientation of the pyrazole ring and the butanoic acid chain. Computational studies on N-alkylated pyrazoles suggest that the rotational barrier is relatively low, allowing for a range of conformations in solution.

The preferred conformation will likely be a staggered arrangement to minimize steric hindrance between the pyrazole ring and the aliphatic chain. The flexibility of the butanoic acid chain itself allows for multiple gauche and anti conformations. Intramolecular hydrogen bonding between the carboxylic acid proton and the N2 atom of the pyrazole ring is a possibility, which would lead to a more compact, cyclic conformation. However, in protic solvents, intermolecular hydrogen bonding with the solvent is more likely to dominate.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely published, a standard and reliable method involves the N-alkylation of pyrazole with a suitable 4-halobutanoic acid ester, followed by hydrolysis. A representative protocol is provided below.

Synthesis of Ethyl 4-(1H-pyrazol-1-yl)butanoate

This procedure is adapted from general methods for the N-alkylation of pyrazoles.

Materials:

-

Pyrazole

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add ethyl 4-bromobutanoate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(1H-pyrazol-1-yl)butanoate.

-

Purify the crude product by column chromatography on silica gel.

Hydrolysis to this compound

Materials:

-

Ethyl 4-(1H-pyrazol-1-yl)butanoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolve ethyl 4-(1H-pyrazol-1-yl)butanoate (1.0 eq) in a mixture of methanol (or THF) and water.

-

Add sodium hydroxide (2.0 eq) or lithium hydroxide (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

-

A precipitate of this compound should form. If not, extract the acidified aqueous layer with ethyl acetate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

-

Recrystallize from a suitable solvent system (e.g., water/ethanol) for further purification if necessary.

Conclusion

This technical guide provides a detailed structural and conformational analysis of this compound, drawing upon theoretical predictions and experimental data from analogous compounds. The provided spectroscopic data tables offer a valuable reference for the characterization of this molecule. The flexible butanoic acid chain and the versatile pyrazole ring make this compound a promising scaffold for further chemical exploration in drug discovery and materials science. The outlined synthetic protocol offers a reliable method for its preparation, enabling further investigation into its chemical and biological properties. Future work should aim to obtain experimental single-crystal X-ray diffraction data to definitively determine its solid-state structure and conformation.

References

- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-1-yl)butanoic acid (CAS Number: 110525-56-9) is a heterocyclic compound incorporating a pyrazole ring and a butanoic acid side chain.[1][2][3][4] Its molecular formula is C₇H₁₀N₂O₂ with a molecular weight of 154.17 g/mol .[1][2] The presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group suggests that its physicochemical properties, particularly solubility and stability, will be pH-dependent. This guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound and outlines detailed experimental protocols for their determination, which are crucial for its application in research and drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, some predicted and basic physical properties have been reported.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| CAS Number | 110525-56-9 | [1][2][3][4] |

| Boiling Point (at 760 mmHg) | 335.7 °C | [1] |

| Flash Point | 156.8 °C | [1] |

| Density | 1.21 g/cm³ | [1] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both polar (carboxylic acid, pyrazole) and non-polar (butane chain) regions.

Expected Solubility Behavior

-

Aqueous Solubility: The butanoic acid moiety, a short-chain carboxylic acid, is expected to confer some water solubility through hydrogen bonding. However, the overall solubility in neutral water is likely to be moderate.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is expected to increase significantly in alkaline conditions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic conditions (pH < pKa), the compound will exist in its less soluble, protonated form. The pyrazole ring is weakly basic and may become protonated at very low pH, potentially increasing solubility.

-

Organic Solvent Solubility: Due to the presence of the hydrocarbon chain and the heterocyclic pyrazole ring, the compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation and subsequent filtration of the supernatant through a non-adsorptive filter (e.g., 0.22 µm).[5]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

References

Methodological & Application

detailed synthesis protocol for "4-(1H-pyrazol-1-yl)butanoic acid"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 4-(1H-pyrazol-1-yl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol is based on a two-step synthetic route involving a Mitsunobu reaction followed by ester hydrolysis.

Introduction

This compound is a bifunctional molecule incorporating a pyrazole ring and a carboxylic acid moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities. The butanoic acid chain provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This protocol details a reliable and efficient synthesis of this compound, suitable for laboratory-scale production.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two main steps:

-